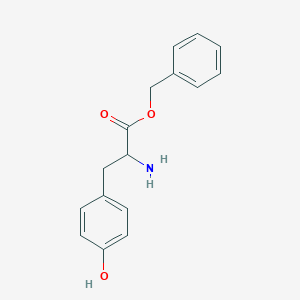

(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206295. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13/h1-9,15,18H,10-11,17H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCTWRNVKLXEQC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42406-77-9 | |

| Record name | 42406-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of L-Tyrosine Benzyl Ester in Synthesis

An In-depth Technical Guide to L-Tyrosine Benzyl Ester for Researchers and Drug Development Professionals

L-Tyrosine benzyl ester is a pivotal derivative of the amino acid L-tyrosine, where the carboxylic acid group is protected as a benzyl ester. This modification is not trivial; it is a strategic maneuver that renders the amino acid compatible with the complex, multi-step processes of peptide synthesis and the development of advanced pharmaceutical intermediates. By temporarily masking the reactive carboxyl group, the benzyl ester allows chemists to selectively form peptide bonds at the N-terminus without unwanted side reactions. Its lipophilic nature, conferred by the benzyl group, can also enhance solubility in organic solvents, facilitating reactions and purification.[1]

This guide provides a comprehensive technical overview of L-Tyrosine benzyl ester, from its fundamental properties and synthesis to its critical applications, characterization, and handling. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical building block.

Core Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in any experimental setting.

Chemical Identifiers

-

Compound Name: L-Tyrosine benzyl ester

-

Synonyms: H-Tyr-OBzl, (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate[2]

-

Common Salt Form: L-Tyrosine benzyl ester p-toluenesulfonate (CAS Number: 53587-11-4)[4]

Physicochemical Data

The properties of L-Tyrosine benzyl ester are summarized in the table below, providing critical data for experimental design, including solvent selection and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₇NO₃ | [1][3] |

| Molecular Weight | 271.3 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 118 - 122 °C | [1] |

| Optical Rotation | [α]²⁰/D = -14 ± 1º (c=2 in Methanol) | [1] |

| Purity (Typical) | ≥98% (HPLC) | [1] |

Synthesis and Purification: A Protocol Driven by Chemical Principles

The most common and efficient method for preparing L-Tyrosine benzyl ester is the direct Fischer-Speier esterification of L-Tyrosine with benzyl alcohol, catalyzed by an acid such as p-toluenesulfonic acid (TsOH).[5] The key to driving this equilibrium reaction to completion is the continuous removal of water as it is formed.

Causality in Experimental Design:

-

Acid Catalyst (p-TsOH): The acid protonates the carbonyl oxygen of L-tyrosine, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.

-

Azeotropic Water Removal: Using a solvent like cyclohexane or toluene with a Dean-Stark apparatus is critical.[5] This setup allows for the physical removal of the water byproduct, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle, ensuring a high yield.

-

Precipitation as a Tosylate Salt: The final product is often isolated as its p-toluenesulfonate salt, which is typically a stable, crystalline solid that is easy to handle and purify by recrystallization.[5] The salt can be precipitated by adding a less polar solvent like ethyl acetate or diethyl ether.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of L-Tyrosine benzyl ester p-toluenesulfonate.

Detailed Step-by-Step Synthesis Protocol

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser. The entire system should be flame-dried or oven-dried to remove residual moisture.

-

Charging the Flask: To the flask, add L-Tyrosine (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (5 equivalents), and cyclohexane (approx. 1.5-2 mL per gram of L-Tyrosine).[5]

-

Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing for 4-6 hours or until no more water is collected.

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. Add ethyl acetate (approx. 4-5 mL per gram of L-Tyrosine) to the cooled solution while stirring.[5]

-

Isolation: Stir the resulting slurry for 1 hour to ensure complete precipitation. Collect the white solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold ethyl acetate to remove residual benzyl alcohol and other impurities. Dry the purified L-Tyrosine benzyl ester p-toluenesulfonate salt under vacuum.

Analytical Characterization: Validating Structure and Purity

Confirming the identity and purity of the synthesized L-Tyrosine benzyl ester is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

| Analytical Technique | Purpose & Expected Results |

| ¹H NMR Spectroscopy | Structure Confirmation: Expect to see characteristic signals for the aromatic protons of the tyrosine and benzyl groups, a triplet for the α-proton, and a doublet of doublets for the β-protons. The absence of the carboxylic acid proton signal confirms esterification.[2] |

| ¹³C NMR Spectroscopy | Carbon Skeleton Verification: Provides evidence for all 16 unique carbon atoms in the molecule, including the key ester carbonyl carbon signal (~172 ppm).[6] |

| FTIR Spectroscopy | Functional Group Analysis: Key absorbances include a strong ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation: ESI-MS should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 272.3. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Enantiomeric Purity: A reversed-phase HPLC method can determine the chemical purity (typically >98%).[1] Chiral HPLC is essential to confirm that no racemization occurred during synthesis, ensuring high enantiomeric excess.[5][7] |

Applications in Peptide Synthesis and Drug Discovery

The primary utility of L-Tyrosine benzyl ester lies in its role as a protected amino acid for peptide synthesis, particularly in solution-phase methodologies.

Role in Peptide Bond Formation:

In peptide synthesis, a free N-terminus of one amino acid (or peptide) is coupled with the activated C-terminus of another. To ensure the reaction proceeds in the desired direction, the C-terminus of the N-terminal residue and the N-terminus of the C-terminal residue must be protected. L-Tyrosine benzyl ester serves as a C-terminally protected amino acid.

Workflow: Dipeptide Synthesis

The following diagram illustrates the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) with L-Tyrosine benzyl ester to form a dipeptide.

Caption: Logical flow for the synthesis of a protected dipeptide using L-Tyrosine benzyl ester.

Key Advantages in Synthesis:

-

Orthogonality: The benzyl ester protecting group is stable to the conditions used for removing many common N-terminal protecting groups (e.g., the Boc group, which is removed with mild acid like TFA), but it can be cleaved under different conditions (catalytic hydrogenation).[8][9] This orthogonality is fundamental to complex multi-step syntheses.

-

Fragment Condensation: It is used to prepare protected peptide fragments that can be coupled together in solution to build larger proteins.[8]

Other Scientific Applications:

-

Pharmaceutical Development: Serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions by influencing neurotransmitter pathways.[1][2]

-

Neuroscience Research: Utilized in studies on the effects of amino acids on brain function, mood disorders, and cognitive enhancement.[1][2]

-

Cosmetic Formulations: Incorporated into skincare products for its potential antioxidant properties.[1][2][10]

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is essential when working with any chemical reagent.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4][10]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 0-8 °C or -20°C is recommended.[1][4]

-

Toxicity: While specific toxicity data is not widely reported, it should be handled with the care afforded to all laboratory chemicals.[10]

Conclusion

L-Tyrosine benzyl ester is more than a simple derivative; it is a strategically designed tool that enables precise chemical construction. Its well-defined physicochemical properties, established synthetic routes, and versatile role as a protected intermediate make it an indispensable compound in the fields of peptide chemistry, drug discovery, and biochemical research. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, empowers researchers to leverage its full potential in their scientific endeavors.

References

-

Synthesis of L-tyrosine benzyl ester . PrepChem.com. [Link]

-

L-Tyrosine benzyl ester | 42406-77-9 . J&K Scientific LLC. [Link]

-

A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential . Digital Commons @ Michigan Tech. [Link]

-

Amino Acid Derivatives for Peptide Synthesis . Aapptec. [Link]

-

L-Tyrosine benzyl ester . ChemBK. [Link]

-

Supporting information_OBC_rev1 . The Royal Society of Chemistry. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry . Aapptec. [Link]

-

One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin . AIR Unimi. [Link]

-

N-Carboxy-L-tyrosine, N-benzyl ethyl ester . SpectraBase. [Link]

-

General method to prepare amino acids benzyl esters and to isolate them... . ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. scbt.com [scbt.com]

- 4. L-Tyrosine benzyl ester 53587-11-4 [sigmaaldrich.com]

- 5. air.unimi.it [air.unimi.it]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. chembk.com [chembk.com]

The Cornerstone of a Revolution: An In-depth Guide to the Key Building Blocks in Peptide Synthesis

Abstract

The synthesis of peptides, once a monumental undertaking, has been revolutionized by the principles of solid-phase synthesis and the strategic use of chemical "building blocks." These blocks—amino acids with temporarily masked reactive groups—are the fundamental units that enable the precise, stepwise assembly of complex peptide chains. This guide provides an in-depth exploration of these core components, delving into the chemical strategies, reaction mechanisms, and practical protocols that underpin modern peptide synthesis. We will dissect the logic behind orthogonal protection schemes, compare the workhorse coupling reagents that drive peptide bond formation, and provide field-proven methodologies for researchers, scientists, and drug development professionals. The aim is to move beyond a simple recitation of steps to a functional understanding of why specific choices are made, empowering the reader to troubleshoot and optimize their own synthetic endeavors.

Introduction: The Logic of Controlled Assembly

At its core, peptide synthesis is a feat of chemical control. The challenge lies in sequentially linking specific amino acids, each bearing a reactive amino group and a reactive carboxylic acid group, without uncontrolled polymerization or unwanted side-chain reactions.[1] The elegant solution to this is the concept of protecting groups : temporary chemical modifications that render a functional group inert until its reactivity is desired.[2]

This principle is the bedrock of modern Solid-Phase Peptide Synthesis (SPPS) , a technique pioneered by Bruce Merrifield, which earned him the Nobel Prize in Chemistry in 1984.[] In SPPS, the growing peptide chain is anchored to an insoluble polymer resin, simplifying the entire process by allowing reagents and byproducts to be removed by simple filtration and washing.[4] The success of this entire workflow hinges on the key building blocks: the protected amino acids.

The Fundamental Building Block: The Protected Amino Acid

The true building block in SPPS is not the native amino acid, but rather an engineered derivative where reactive sites are selectively masked. This requires a sophisticated strategy of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[5]

Nα-Amino Protection: The Fmoc vs. Boc Strategies

The temporary protection of the α-amino group (Nα) is the gatekeeper of the synthesis cycle, ensuring one amino acid is added at a time. Two strategies have dominated the field: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[]

-

The Boc Strategy: This original approach uses the acid-labile Boc group. Repetitive deprotection is achieved with a moderately strong acid like trifluoroacetic acid (TFA).[7] While foundational, it requires the use of a very strong acid (e.g., hydrofluoric acid) for the final cleavage from the resin, which can be hazardous and degrade sensitive peptides.[8]

-

The Fmoc Strategy: This is now the most widely used method in SPPS.[] The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[2][8] This approach is highly advantageous because the side-chain protecting groups and the resin linker are acid-labile.[] This orthogonality—removing the temporary Nα-group with a base while the "permanent" side-chain groups remain stable until the final acid-mediated cleavage—provides a much milder and more versatile workflow.[][5]

Caption: Orthogonal deprotection schemes for Fmoc and Boc strategies.

Side-Chain Protection: Preventing Unwanted Reactivity

Amino acids with functional groups in their side chains (e.g., lysine, aspartic acid, cysteine) require "permanent" protecting groups to prevent interference during synthesis.[5] These groups must remain stable during the repeated Nα-deprotection cycles but be readily removable during the final cleavage step.[] In the context of the dominant Fmoc strategy, acid-labile side-chain protecting groups are used.

| Amino Acid | Common Side-Chain Protecting Group | Cleavage Condition |

| Arginine (Arg) | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Strong Acid (TFA) |

| Aspartic Acid (Asp) | OtBu (tert-Butyl ester) | Strong Acid (TFA) |

| Cysteine (Cys) | Trt (Trityl) | Strong Acid (TFA) |

| Glutamic Acid (Glu) | OtBu (tert-Butyl ester) | Strong Acid (TFA) |

| Histidine (His) | Trt (Trityl) | Strong Acid (TFA) |

| Lysine (Lys) | Boc (tert-Butoxycarbonyl) | Strong Acid (TFA) |

| Serine (Ser) | tBu (tert-Butyl ether) | Strong Acid (TFA) |

| Threonine (Thr) | tBu (tert-Butyl ether) | Strong Acid (TFA) |

| Tryptophan (Trp) | Boc (tert-Butoxycarbonyl) | Strong Acid (TFA) |

| Tyrosine (Tyr) | tBu (tert-Butyl ether) | Strong Acid (TFA) |

| (Data compiled from various sources, including[][10]) |

The choice of protecting group is critical. For instance, the Trityl (Trt) group for cysteine is particularly useful as it is removed during the final TFA cleavage, yielding a peptide with a free sulfhydryl group ready for disulfide bond formation or modification.

The Engine of Synthesis: Coupling Reagents

Once the Nα-amino group is deprotected, it must form a peptide bond with the carboxyl group of the next incoming protected amino acid. This reaction does not occur spontaneously and requires a coupling reagent to "activate" the carboxylic acid, making it highly susceptible to nucleophilic attack by the free amine.[11][12]

The mechanism generally involves the formation of a highly reactive intermediate, which then reacts with the amine to form the stable amide bond.[13]

Caption: Generalized mechanism of peptide bond formation via an activated intermediate.

There are two major classes of coupling reagents:

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), were among the first coupling reagents used in SPPS.[14] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13][15]

However, this intermediate is unstable and can rearrange into an unreactive N-acylurea or lead to racemization.[14] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are used. These additives rapidly convert the O-acylisourea into a more stable, yet still reactive, active ester, which suppresses side reactions and improves coupling efficiency.[16][17] DIC is often preferred in SPPS because its urea byproduct is soluble and easily washed away.[13]

Onium Salts (Aminium/Uronium and Phosphonium)

In recent years, onium salt-based reagents have become the gold standard for their high efficiency and speed.[11] These include:

-

Aminium/Uronium Salts: HBTU, HATU, and HCTU.

-

Phosphonium Salts: PyBOP and PyAOP.

These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form an active ester (e.g., OBt or OAt esters). HATU is particularly potent because its corresponding additive, HOAt, has a pyridine nitrogen that provides anchimeric assistance, accelerating the coupling reaction. COMU, an Oxyma-based aminium salt, offers high efficiency comparable to HATU but avoids the use of potentially explosive HOBt or HOAt derivatives, making it a safer alternative.[11]

| Reagent Family | Examples | Key Characteristics |

| Carbodiimides | DIC, EDC | Cost-effective; requires an additive (e.g., Oxyma) to suppress side reactions and racemization.[16] |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient; does not cause guanidinylation side reactions. |

| Aminium Salts | HBTU, HATU, COMU | Very fast and efficient; HATU is extremely reactive for difficult couplings; COMU is a safer, modern alternative.[11] |

The SPPS Workflow: A Validating, Cyclical Process

The entire synthesis is a cycle of discrete, repeated steps. The integrity of the final peptide is dependent on each step proceeding to completion.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Standard Fmoc-SPPS Cycle

This protocol outlines a single coupling cycle for adding one amino acid.

Materials:

-

Peptide-resin from the previous cycle (with Nα-Fmoc group intact).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Wash Solvent: Anhydrous, peptide-synthesis-grade DMF.

-

Amino Acid Solution: Fmoc-protected amino acid (3-5 equivalents relative to resin loading).

-

Coupling Reagent Solution: e.g., HBTU (3-5 eq.).

-

Activation Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 3 minutes. Drain.

-

Add a fresh aliquot of deprotection solution and agitate for 15-20 minutes.[18] Drain.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. This is critical as residual base will neutralize the incoming activated amino acid.

-

In-Process Control (Kaiser Test):

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid and coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Add the activation base (DIPEA) to this solution. This initiates the activation.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 45-120 minutes. The time depends on the specific amino acids being coupled.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Coupling Completion Check (Kaiser Test):

-

Perform a Kaiser test on a small sample of the resin. A negative result (yellow or colorless beads/solution) confirms the complete consumption of the free amines, indicating a successful coupling.[21][22]

-

Causality: If the test is positive, it signifies incomplete coupling. A second coupling (recouple) should be performed before proceeding.[23] Failure to do so results in deletion sequences, which are difficult to separate from the target peptide.

-

Protocol: Final Cleavage and Deprotection

Once the sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Materials:

-

Dry peptide-resin.

-

Cleavage Cocktail: The composition depends on the peptide sequence. A common cocktail is "Reagent K".[24]

-

Trifluoroacetic acid (TFA): 95%

-

Water: 2.5%

-

Triisopropylsilane (TIS): 1.0%

-

1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): 2.5%

-

Rationale: TFA is the strong acid that performs the cleavage.[10] Water acts as a proton source. TIS and EDT are "scavengers" that trap the highly reactive carbocations generated from the cleavage of tBu, Boc, and Trt groups, preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.[25]

-

Methodology:

-

Thoroughly wash the final peptide-resin with dichloromethane (DCM) and dry it under a high vacuum.[25]

-

Add the chilled cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[24]

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate, which now contains the crude peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum. The product is now ready for purification (typically by RP-HPLC) and analysis (e.g., Mass Spectrometry).

Conclusion and Future Outlook

The protected amino acid is the quintessential building block of modern peptide science. The strategic interplay between temporary Nα-protection (predominantly Fmoc), permanent side-chain protection, and the solid support allows for a robust, automatable, and highly efficient synthetic process.[26] Advances in this field continue to focus on developing more efficient coupling reagents, greener synthesis protocols, and novel protecting groups that enable the synthesis of increasingly complex and modified peptides for therapeutic and research applications.[4][27][28] The foundational principles discussed herein provide the essential knowledge for any scientist seeking to harness the power of synthetic peptides.

References

- Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation.Vertex AI Search.

- Why Fmoc-Protected Amino Acids Dominate SPPS?BOC Sciences.

- Advancements in Peptide Synthesis Methods Applications and Innovations.Mtoz Biolabs.

- Advancements in peptide-based therapeutics: Design, synthesis and clinical applications.ResearchGate.

- Advancements in Peptide Synthesis: From Fundamentals to Innovative Strategies.Source not specified.

- Protecting Groups in Peptide Synthesis.PubMed.

- Protecting Groups in Peptide Synthesis.Springer Nature Experiments.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.BOC Sciences.

- Protecting Groups in Peptide Synthesis.Biosynth.

- Protected Peptides: Essential Building Blocks for Research.BOC Sciences.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative.BOC Sciences.

- Guide to Resins and Linkers in SPPS.Biosynth.

- Linkers, resins, and general procedures for solid-phase peptide synthesis.PubMed.

- Carbodiimides and Additives.Aapptec Peptides.

- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.Benchchem.

- Mechanism of peptide bond formation through carbodiimide.ResearchGate.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem.

- Peptide Coupling Reagents Guide.Sigma-Aldrich.

- Recent development of peptide coupling reagents in organic synthesis.Tetrahedron.

- An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).Benchchem.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).UCI Department of Chemistry.

- Methods and protocols of modern solid phase peptide synthesis.Source not specified.

- Kaiser Test Definition.Fiveable.

- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).Aapptec Peptides.

- Application Notes and Protocols for the Kaiser Test in Peptide Synthesis.Benchchem.

- Fmoc Solid Phase Peptide Synthesis.ChemPep.

- Monitoring of Peptide Coupling and Capping; Coupling Tests.AAPPTec.

- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.Organic Letters.

- Fmoc Resin Cleavage and Deprotection.Sigma-Aldrich.

- Cleavage Cocktails; Reagent B.Aapptec Peptides.

- Novabiochem® - Fmoc resin cleavage protocols.Merck Millipore.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Sigma-Aldrich.

Sources

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. Advancements in Peptide Synthesis Methods Applications and Innovations | MtoZ Biolabs [mtoz-biolabs.com]

- 5. biosynth.com [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lifetein.com [lifetein.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bachem.com [bachem.com]

- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 14. peptide.com [peptide.com]

- 15. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. fiveable.me [fiveable.me]

- 20. peptide.com [peptide.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chempep.com [chempep.com]

- 23. peptide.com [peptide.com]

- 24. peptide.com [peptide.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. openaccessjournals.com [openaccessjournals.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as L-Tyrosine benzyl ester, is a pivotal chiral building block in the landscape of modern drug discovery. Its unique trifunctional nature—comprising a primary amine, a carboxylic acid, and a phenolic hydroxyl group—necessitates a strategic approach to its incorporation into complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this versatile intermediate. We will delve into its critical role in peptide synthesis and as a precursor for complex natural product synthesis, supported by detailed, field-proven protocols and the scientific rationale behind key experimental choices.

Introduction: The Strategic Importance of L-Tyrosine Benzyl Ester

L-Tyrosine and its derivatives are fundamental components of numerous biologically active compounds.[1] The strategic protection of its functional groups is paramount for its successful application in multi-step syntheses. This compound serves as a cornerstone in this regard, primarily by protecting the C-terminal carboxylic acid. This protection is crucial for two main reasons:

-

Preventing Self-Polymerization: During peptide bond formation, the activated carboxylic acid of one amino acid is prone to react with the free amine of another. Esterification of the carboxylic acid prevents this unwanted side reaction.

-

Enabling Stepwise Synthesis: The benzyl ester group is stable under the conditions required for the removal of common N-terminal protecting groups like tert-butoxycarbonyl (Boc), allowing for the sequential addition of amino acids in a controlled manner.[2]

The benzyl ester is typically removed under strong acidic conditions or via catalytic hydrogenolysis, providing an orthogonal deprotection strategy in conjunction with acid-labile N-terminal protecting groups.[3] This application note will focus on the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, a well-established approach in peptide synthesis.[2]

Core Applications in Drug Discovery

Foundational Role in Peptide Synthesis

Peptides are of immense interest in drug discovery due to their high specificity and potency. L-Tyrosine benzyl ester is a key reagent for incorporating tyrosine residues into peptide chains, which are often crucial for biological activity.

The general workflow for incorporating L-Tyrosine benzyl ester into a growing peptide chain using a solution-phase Boc/Bzl strategy involves three key stages: N-terminal protection of the tyrosine ester, coupling with the next amino acid, and selective deprotection of the N-terminus for further chain elongation.

Caption: Workflow for dipeptide synthesis.

Protocol 1: N-Terminal Protection of this compound with Boc Anhydride

This protocol describes the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group, a critical first step before peptide coupling.

-

Rationale: The Boc group is acid-labile and can be selectively removed without cleaving the C-terminal benzyl ester or benzyl-based side-chain protecting groups, forming the basis of the Boc/Bzl strategy.[4] The use of a mild base like sodium bicarbonate is crucial to neutralize the in-situ formed acid and drive the reaction to completion.

-

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Potassium hydrogen sulfate (KHSO₄) solution (e.g., 1M)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in a mixture of dioxane and water.

-

Basification: Add sodium bicarbonate (approx. 2 equivalents) to the solution and stir until dissolved.

-

Boc Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. Extract the reaction mixture with pentane or diethyl ether to remove unreacted (Boc)₂O.[5] b. Carefully acidify the aqueous layer to a pH of 1-2 with a cold KHSO₄ solution. This will protonate the carboxylic acid (if any hydrolysis occurred) and any unreacted amine.[5] c. Extract the product into ethyl acetate (3x). d. Combine the organic layers and wash sequentially with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]

-

Purification: The crude product is often of high purity. If necessary, it can be purified by silica gel column chromatography.

-

Protocol 2: Peptide Coupling using DCC/HOBt

This protocol details the formation of a peptide bond between N-Boc-L-Tyrosine benzyl ester and another N-protected amino acid. Here, we exemplify the coupling with N-Boc-L-Alanine.

-

Rationale: Dicyclohexylcarbodiimide (DCC) is a common coupling reagent that activates the carboxylic acid. The addition of 1-Hydroxybenzotriazole (HOBt) is critical as it acts as a racemization suppressant and improves coupling efficiency by forming an active ester intermediate.[6]

-

Materials:

-

N-Boc-L-Alanine (or other desired N-Boc amino acid)

-

H-L-Tyr-OBzl (prepared from deprotection of N-Boc-L-Tyr-OBzl if extending a chain, or starting material if it's the C-terminal residue)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (if starting from a salt)

-

Ethyl acetate

-

1M HCl, Saturated NaHCO₃, Brine

-

-

Procedure:

-

Dissolution: Dissolve N-Boc-L-Alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Pre-activation: Cool the solution to 0 °C in an ice bath and add DCC (1.1 equivalents). Stir for 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Coupling: Add H-L-Tyr-OBzl (1 equivalent) to the reaction mixture. If the tyrosine ester is in its hydrochloride or TFA salt form, add 1 equivalent of a non-nucleophilic base like DIEA to liberate the free amine.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: a. Filter off the precipitated DCU. b. Dilute the filtrate with ethyl acetate. c. Wash the organic solution sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[7] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude dipeptide by silica gel column chromatography.

-

Protocol 3: N-Terminal Boc Deprotection

This protocol outlines the removal of the N-terminal Boc group to allow for the next coupling step.

-

Rationale: Trifluoroacetic acid (TFA) is a strong enough acid to rapidly cleave the Boc group while leaving the benzyl ester intact.[4] The resulting amine is obtained as a TFA salt, which must be neutralized before the subsequent coupling reaction.

-

Materials:

-

Boc-protected peptide benzyl ester (e.g., N-Boc-Ala-Tyr-OBzl)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

-

Procedure:

-

Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM.

-

Deprotection: Add an equal volume of TFA to the solution (e.g., 50% TFA in DCM).

-

Reaction: Stir at room temperature for 30-60 minutes.

-

Precipitation: Concentrate the solution under reduced pressure and add cold diethyl ether to precipitate the deprotected peptide TFA salt.[7]

-

Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting peptide salt is ready for the next coupling step after neutralization.

-

Precursor for Complex Natural Product Synthesis: The Case of Isodityrosine

This compound is a key intermediate in the synthesis of isodityrosine, a component of plant cell wall proteins.[8] This involves the protection of the amine group, followed by oxidative coupling.

Protocol 4: N-Tritylation of this compound

This protocol is a specific example of N-protection, leading to an intermediate for isodityrosine synthesis.[9]

-

Rationale: The trityl (triphenylmethyl) group is a bulky protecting group for the amine that can be introduced under basic conditions. Its steric hindrance can influence subsequent reactions.

-

Materials:

-

This compound

-

Trityl chloride ((chloromethanetriyl)tribenzene)

-

Acetonitrile (anhydrous)

-

Triethylamine (anhydrous)

-

Petroleum ether and Ethyl acetate for chromatography

-

-

Procedure:

-

Setup: Dissolve this compound (1 equivalent) and trityl chloride (1 equivalent) in anhydrous acetonitrile in a flask equipped with a nitrogen inlet.[9]

-

Reaction Initiation: Cool the solution to 0 °C (273 K). Add triethylamine (1.6 equivalents) dropwise.[9]

-

Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2 hours.[9]

-

Work-up: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether-ethyl acetate gradient (e.g., starting from 4:1). This should yield the title compound as a white solid.[9]

-

Application in Targeted Protein Degradation (TPD): An Indirect Role

While our comprehensive search did not reveal direct applications of this compound as a component of PROTACs or molecular glues, its importance in drug discovery remains highly relevant to this field. The synthesis of complex peptide-based structures, enabled by building blocks like L-tyrosine benzyl ester, can lead to the development of:

-

Novel Binders: Peptides with high affinity and specificity for target proteins, which can be incorporated as the "warhead" of a PROTAC.

-

Scaffolds for Ligand Development: The tyrosine moiety itself is a common feature in many small molecule inhibitors that can be adapted for TPD applications.

The following diagram illustrates the conceptual link between foundational peptide synthesis and the development of advanced therapeutic modalities like TPD.

Caption: From Building Block to Advanced Therapy.

Data Summary

While specific quantitative data like IC₅₀ values are dependent on the final synthesized molecule, the efficiency of the synthetic steps themselves can be quantified.

| Protocol Step | Typical Reagents | Expected Yield | Key Considerations |

| N-Boc Protection | (Boc)₂O, NaHCO₃ | >90% | Ensure complete reaction by TLC; proper work-up is crucial. |

| Peptide Coupling | DCC/HOBt, N-Boc-AA | 70-90% | Dependent on amino acid sterics; monitor for racemization. |

| N-Tritylation | Trityl Chloride, TEA | ~85%[9] | Requires anhydrous conditions for optimal yield. |

| Boc-Deprotection | TFA in DCM | >95% (as salt) | Ensure complete removal of TFA before next step. |

Conclusion

This compound is a quintessential chiral building block whose value in drug discovery is realized through its strategic application in synthesis. Its primary role in facilitating controlled, stepwise peptide synthesis via the Boc/Bzl strategy is well-established and remains a cornerstone of medicinal chemistry. Furthermore, its utility as a precursor for complex natural products underscores its versatility. While not a direct player in the current generation of targeted protein degraders, the complex molecules it helps create are essential for discovering the novel protein binders that drive this and other next-generation therapeutic modalities. The protocols provided herein offer a robust framework for leveraging the full potential of this invaluable synthetic intermediate.

References

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. Chemistry LibreTexts. Updated September 30, 2024. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Note: While not directly cited from a search result, this is an authoritative text on protecting groups, relevant to the discussion.)

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Accessed January 15, 2026. [Link]

-

A convenient synthesis of short α-/β-mixed peptides as potential α-amylase inhibitors. Digital Commons @ Michigan Tech. Published September 1, 2024. [Link]

-

Skaff, O., Jolliffe, K. A., & Hutton, C. A. (2005). Synthesis of (S,S)-isodityrosine by Dötz Benzannulation. The Journal of Organic Chemistry, 70(18), 7422–7425. [Link]

-

PrepChem. Synthesis of L-tyrosine benzyl ester. PrepChem.com. Accessed January 15, 2026. [Link]

-

Skaff, O., Jolliffe, K. A., & Hutton, C. A. (2005). Synthesis of (S,S)-isodityrosine by Dötz benzannulation. Journal of Organic Chemistry, 70(18), 7422-7425. (PMID: 16122216) [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Accessed January 15, 2026. [Link]

-

Kent, S. B. H., et al. Experimental Procedures. The Royal Society of Chemistry. Accessed January 15, 2026. [Link]

-

Cavelier, F., & Enjalbal, C. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-23). Humana Press, New York, NY. [Link]

-

Grieco, P. A., & Williams, J. D. (1982). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 47(24), 4781-4785. [Link]

- Arens, J. F. (1957). Process for the synthesis of peptides. U.S.

-

Feliu, L., & Planas, M. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 296. [Link]

-

Lee, S., et al. (2023). Synthesis of the Isodityrosine Moiety of Seongsanamide A–D and Its Derivatives. Molecules, 28(13), 4984. [Link]

-

ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluensulfonate salts. ResearchGate. Accessed January 15, 2026. [Link]

-

Chen, L., Gao, Y. X., & Zhao, Y. F. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o270. [Link]

-

Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. [Link]

-

Liu, C. F., & Tam, J. P. (1994). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 91(14), 6584-6588. [Link]

-

Joondan, N., et al. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie, 27(S1), 1-21. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Beilstein Journals. Accessed January 15, 2026. [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. Accessed January 15, 2026. [Link]

-

Chen, L., Gao, Y. X., & Zhao, Y. F. (2011). (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1412. [Link]

-

Joondan, N., et al. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus. Chimie, 27(S1), 1-21. [Link]

-

Sun, D., et al. (2013). Synthesis of New DOPA Derivative from L-Tyrosine for Construction of Bioactive Compound. Asian Journal of Chemistry, 25(18), 10453-10455. [Link]

-

PubChem. Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. PubChem. Accessed January 15, 2026. [Link]

Sources

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. peptide.com [peptide.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. (S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: L-Tyrosine Benzyl Ester as a Protecting Group for Carboxylic Acids

Introduction: Strategic Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious use of protecting groups is a cornerstone of success. A well-chosen protecting group strategy ensures that specific functional groups remain inert during synthetic transformations, thereby preventing unwanted side reactions and maximizing the yield of the desired product. The L-Tyrosine benzyl ester moiety stands out as a versatile and robust protecting group for carboxylic acids, offering a unique combination of stability, ease of introduction, and selective removal. Its application is particularly notable in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS), where its orthogonality to the acid-labile Boc group is a key advantage.[1][2][3]

These application notes provide an in-depth guide to the use of L-Tyrosine benzyl ester as a protecting group for carboxylic acids. We will delve into the mechanistic underpinnings of its installation and cleavage, provide detailed, field-proven protocols, and present a comparative analysis of its performance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Part 1: The Chemistry of L-Tyrosine Benzyl Ester Protection

Mechanism of Protection: The Steglich Esterification

The esterification of a carboxylic acid with L-Tyrosine benzyl ester is most commonly and efficiently achieved through the Steglich esterification.[4][5] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild, room-temperature conditions, making it compatible with a wide range of sensitive functional groups.[5][6]

The mechanism of the Steglich esterification is a well-elucidated process. Initially, the carboxylic acid activates DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack. In the presence of DMAP, a more potent nucleophile than the alcohol, an N-acylpyridinium species is formed. This "active ester" is highly reactive towards the hydroxyl group of L-Tyrosine benzyl ester, leading to the formation of the desired ester and regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[4][5]

Caption: Mechanism of Steglich Esterification.

Protocol for Carboxylic Acid Protection

This protocol outlines a general procedure for the esterification of a generic carboxylic acid with L-Tyrosine benzyl ester using DCC and DMAP.

Materials:

-

Carboxylic acid (1.0 eq)

-

L-Tyrosine benzyl ester p-toluenesulfonate salt (1.1 eq)

-

Triethylamine (TEA) (1.1 eq, if starting with the tosylate salt)

-

Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and L-Tyrosine benzyl ester p-toluenesulfonate salt (1.1 eq) in anhydrous DCM.

-

Neutralization: If using the tosylate salt of L-Tyrosine benzyl ester, add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature to liberate the free amine.

-

Catalyst Addition: Add DMAP (0.1 eq) to the reaction mixture.

-

Coupling: Cool the flask to 0 °C in an ice bath. In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure L-Tyrosine benzyl ester protected carboxylic acid.

Self-Validation: The successful formation of the ester can be confirmed by spectroscopic methods such as ¹H NMR (disappearance of the carboxylic acid proton and appearance of characteristic signals for the L-Tyrosine benzyl ester moiety) and mass spectrometry. The purity should be assessed by HPLC.

Part 2: Deprotection Strategies

The removal of the L-Tyrosine benzyl ester protecting group can be achieved under different conditions, providing flexibility in synthetic design. The two most common and effective methods are catalytic hydrogenolysis and acid-catalyzed hydrolysis.

Catalytic Hydrogenolysis

This is a mild and clean method for the deprotection of benzyl esters.[7][8][9] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.

Mechanism of Hydrogenolysis: The substrate adsorbs onto the surface of the palladium catalyst, followed by the oxidative addition of the benzylic C-O bond to the metal center. Subsequent reaction with hydrogen, also adsorbed on the catalyst surface, leads to the cleavage of the bond and the release of the deprotected carboxylic acid and toluene.[7][8]

Caption: Simplified Mechanism of Catalytic Hydrogenolysis.

Protocol for Deprotection by Catalytic Hydrogenolysis: Materials:

-

L-Tyrosine benzyl ester protected carboxylic acid (1.0 eq)

-

Palladium on carbon (Pd/C, 10 mol%)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Preparation: Dissolve the protected carboxylic acid in MeOH or EtOAc in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 2-8 hours. Monitor the reaction by TLC.

-

Workup:

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

-

-

Purification: The crude product is often pure enough for the next step. If necessary, it can be purified by recrystallization or chromatography.

Acid-Catalyzed Hydrolysis

This method is an alternative to hydrogenolysis, particularly when the substrate contains other functional groups that are sensitive to reduction. Strong acids like trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid are typically used.[10][11]

Protocol for Deprotection by Acidolysis (TFA): Materials:

-

L-Tyrosine benzyl ester protected carboxylic acid (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous diethyl ether

Procedure:

-

Preparation: Dissolve the protected carboxylic acid in DCM in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C in an ice bath and add TFA (typically a 25-50% solution in DCM) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Co-evaporate with toluene to ensure complete removal of residual TFA.

-

Triturate the residue with cold anhydrous diethyl ether to precipitate the deprotected carboxylic acid.

-

-

Purification: Collect the solid by filtration and wash with cold ether. The product can be further purified by recrystallization if necessary.

Part 3: Performance and Orthogonality

Quantitative Data Summary

The choice of protection and deprotection method will influence the overall yield and purity of the final product. The following table summarizes typical yields for the described protocols.

| Process | Method | Typical Yield | Key Considerations |

| Protection | Steglich Esterification (DCC/DMAP) | 80-95% | Steric hindrance of the carboxylic acid can affect yield.[12] |

| Deprotection | Catalytic Hydrogenolysis (Pd/C, H₂) | >90% | Catalyst poisoning can occur with sulfur-containing compounds.[7] |

| Deprotection | Acidolysis (TFA/DCM) | 85-95% | Potential for acid-sensitive functional groups to be affected. |

Orthogonality in Peptide Synthesis

A significant advantage of the L-Tyrosine benzyl ester protecting group is its orthogonality with other commonly used protecting groups in peptide synthesis.[1][2]

-

Boc/Bzl Strategy: The benzyl ester is stable to the acidic conditions (e.g., TFA in DCM) used for the removal of the N-α-Boc group, making it an ideal choice for C-terminal protection in this strategy.[3][13]

-

Fmoc/tBu Strategy: The benzyl ester is stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the N-α-Fmoc group.[14][] This allows for the synthesis of fully protected peptide fragments that can be deprotected at the C-terminus selectively.

Caption: Orthogonality in the Boc/Bzl Strategy.

Conclusion

The L-Tyrosine benzyl ester is a highly effective and versatile protecting group for carboxylic acids. Its ease of introduction via the mild Steglich esterification and its selective removal through catalytic hydrogenolysis or acidolysis make it a valuable tool for organic chemists. Its orthogonality with common N-terminal protecting groups like Boc and Fmoc further solidifies its importance in modern peptide synthesis and drug discovery. By understanding the underlying mechanisms and following robust protocols, researchers can confidently employ the L-Tyrosine benzyl ester to achieve their synthetic goals with high efficiency and purity.

References

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Wordpress. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Wordpress. [Link]

-

Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry. [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

(n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

-

Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?. [Link]

-

(n.d.). Protecting Groups. [Link]

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. [Link]

-

(n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

-

Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with. [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

-

PrepChem.com. (n.d.). Synthesis of L-tyrosine benzyl ester. [Link]

-

ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

-

(n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. [Link]

-

ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them. [Link]

-

(n.d.). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

-

Wikipedia. (n.d.). Steglich esterification. [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]

-

ResearchGate. (n.d.). A typical DCC + DMAP mediated Steglich esterification. [Link]

-

Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 9. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. biosynth.com [biosynth.com]

- 14. peptide.com [peptide.com]

Incorporation of L-Tyrosine benzyl ester into peptide chains

Application Note & Protocol Guide

Topic: Strategic Incorporation of O-Benzyl-L-Tyrosine into Peptide Chains

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Tyrosine Protection in Peptide Synthesis

The amino acid L-Tyrosine, with its phenolic hydroxyl group, is a cornerstone of peptide structure and function, often playing critical roles in receptor binding, signal transduction, and enzymatic catalysis. However, this reactive hydroxyl group presents a significant challenge during chemical peptide synthesis. If left unprotected, it can undergo undesirable side reactions, such as O-acylation, during the coupling steps, leading to branched impurities and diminished yields of the target peptide.[1][2]

To circumvent these issues, the hydroxyl group must be masked with a temporary protecting group. The benzyl (Bzl) ether is a classic and robust choice for this purpose, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[2] This guide provides a comprehensive overview and detailed protocols for the incorporation of N-α-Boc-O-benzyl-L-tyrosine [Boc-Tyr(Bzl)-OH] into growing peptide chains and its subsequent deprotection.

It is crucial to distinguish between two common benzyl-protected tyrosine derivatives:

-

L-Tyrosine benzyl ester (H-Tyr-OBzl): Here, the C-terminal carboxylic acid is protected as a benzyl ester. This derivative is primarily used to anchor the first amino acid to a resin in solution-phase synthesis or specialized SPPS strategies.[3][4]

-

O-Benzyl-L-Tyrosine [as in Boc-Tyr(Bzl)-OH]: In this case, the side-chain hydroxyl group is protected as a benzyl ether. This is the reagent used to incorporate a protected tyrosine residue into a growing peptide chain during SPPS.[5]

This document will focus exclusively on the incorporation of Boc-Tyr(Bzl)-OH .

Core Principle: Quasi-Orthogonality in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through simple filtration and washing.[5] The success of SPPS hinges on a carefully planned protecting group strategy.

The Boc/Bzl strategy is a classic example of a "quasi-orthogonal" system.[6] In this scheme:

-

The N-α-amino group is protected with the acid-labile tert-butoxycarbonyl (Boc) group.

-

Reactive side chains , such as the hydroxyl of tyrosine, are protected with groups based on a benzyl (Bzl) moiety.

The "quasi" nature of this orthogonality lies in the use of different strengths of the same reagent type (acid) for deprotection. The N-α-Boc group is selectively removed at each cycle using a moderate acid, typically Trifluoroacetic Acid (TFA), while the more stable side-chain benzyl groups remain intact.[6] These benzyl groups require a much stronger acid, such as anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic Acid (TFMSA), for their removal, which is performed only once at the end of the synthesis during the final cleavage from the resin.[7]

Diagram 1: The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) cycle.

Protocol 1: Incorporation of Boc-Tyr(Bzl)-OH into a Peptide Chain

This protocol details the steps for coupling Boc-Tyr(Bzl)-OH onto a peptide-resin following the removal of the N-terminal Boc group from the preceding amino acid.

Materials and Reagents

| Reagent/Material | Purpose | Typical Grade/Purity | Supplier Example |

| Peptide-Resin (N-terminal deprotected) | Solid support with growing peptide | 100-200 mesh, 0.5-1.0 mmol/g | Standard resin suppliers |

| Boc-Tyr(Bzl)-OH | Protected amino acid to be coupled | >98% Purity | Reputable chemical suppliers |

| HBTU (or HCTU, HATU) | Coupling/Activating Reagent | Peptide Synthesis Grade | Reputable chemical suppliers |

| HOBt (or Cl-HOBt) | Racemization Suppressor | Peptide Synthesis Grade | Reputable chemical suppliers |

| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Peptide Synthesis Grade | Reputable chemical suppliers |

| N,N-Dimethylformamide (DMF) | Primary Solvent | Peptide Synthesis Grade | Reputable chemical suppliers |

| Dichloromethane (DCM) | Washing Solvent | ACS Grade or higher | Reputable chemical suppliers |

| Kaiser Test Kit | Reaction Monitoring | - | Reputable chemical suppliers |

| SPPS Reaction Vessel | - | Glass, with frit and stopcock | Standard labware suppliers |

| Mechanical Shaker | - | - | Standard labware suppliers |

Step-by-Step Coupling Procedure

Note: This protocol assumes the starting point is a peptide-resin immediately after the N-terminal Boc group has been removed and the resin has been washed. All steps are performed at room temperature unless otherwise specified.

Step 1: Resin Preparation & Swelling

-

Place the peptide-resin (1.0 eq) in a suitable SPPS reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 1 min) to ensure it is fully swollen and ready for the reaction.

Step 2: Amino Acid Activation (Pre-activation) Causality: The carboxylic acid of Boc-Tyr(Bzl)-OH is converted into a more reactive species (an active ester) by the coupling reagent (e.g., HBTU). This activation is necessary for efficient amide bond formation with the deprotected N-terminal amine on the resin. DIPEA is added to facilitate this process and neutralize any hydrochloride salts.[7]

-

In a separate vial, dissolve Boc-Tyr(Bzl)-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal amount of DMF.

-

Add DIPEA (6.0 eq) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes. The solution may change color (e.g., to yellow), indicating activation.

Step 3: Coupling Reaction

-

Drain the DMF from the washed peptide-resin.

-

Immediately add the pre-activated Boc-Tyr(Bzl)-OH solution to the resin.

-

Agitate the mixture using a mechanical shaker for 1-2 hours.[7]

Step 4: Monitoring for Completion (Kaiser Test) Causality: The Kaiser test detects free primary amines. A negative result (beads remain yellow/colorless) indicates that all the N-terminal amines on the resin have successfully coupled with the amino acid, and the reaction is complete. A positive result (beads turn dark blue) signifies incomplete coupling.

-

After the desired coupling time, remove a small sample of beads (~5-10 mg).

-

Wash the beads thoroughly with DMF and then ethanol.

-

Perform the Kaiser test according to the manufacturer's instructions.

-

If the test is positive, continue the coupling reaction for another hour and re-test. If it remains positive, a recoupling step (repeating steps 2-4) may be necessary.

Step 5: Resin Washing Causality: It is critical to thoroughly wash the resin after coupling to remove all excess reagents and byproducts. Failure to do so can lead to side reactions in subsequent steps.

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin extensively in the following sequence:

-

DMF (3 x 1 min)

-

DCM (3 x 1 min)

-

DMF (3 x 1 min)

-

-

The resin is now ready for the N-terminal Boc deprotection of the newly added Tyr(Bzl) residue, starting the next cycle.

Diagram 2: Experimental workflow for the coupling of Boc-Tyr(Bzl)-OH.

Protocol 2: Final Cleavage and Benzyl Group Deprotection

This protocol describes the final step where the completed peptide is cleaved from the resin, and all side-chain protecting groups, including the tyrosine benzyl ether, are removed simultaneously using strong acid.

WARNING: Anhydrous Hydrofluoric Acid (HF) is extremely toxic, corrosive, and can cause severe, penetrating burns. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat. An HF-specific safety protocol and calcium gluconate antidote must be readily available.

Cleavage Cocktail Composition

Causality: During cleavage, the acid-labile protecting groups are released as reactive carbocations. These cations can re-attach to electron-rich amino acid side chains (like Trp, Met, or Tyr). Scavengers are added to the cleavage cocktail to "trap" these reactive species and prevent side product formation.[5]

| Reagent | Role | Typical % (v/v) |

| Hydrofluoric Acid (HF) | Cleavage & Deprotection Agent | 90% |

| p-Cresol | Scavenger (protects Tyr) | 5% |

| p-Thiocresol | Scavenger (protects Trp) | 5% |

| Anisole | Alternative Scavenger | (5-10%) |

Step-by-Step Cleavage Procedure

-

Place the dry peptide-resin in an HF-compatible reaction vessel (e.g., Kel-F).

-

Add a magnetic stir bar and the scavenger (e.g., p-cresol).

-

Cool the vessel to 0°C in an ice bath.

-

Carefully condense the required volume of anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1 hour.

-

After 1 hour, remove the HF by evaporation under a stream of nitrogen gas. This must be done within the specialized hood setup.

-

Once all HF is removed, a mixture of the crude peptide and resin beads will remain.

-

Add cold diethyl ether to the residue to precipitate the crude peptide. Triturate the mixture to break up any clumps.

-

Filter the peptide precipitate through a fritted funnel, washing several times with cold diethyl ether to remove the scavengers and other organic-soluble impurities.

-

Allow the peptide to air-dry briefly in the fume hood to remove residual ether.

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid in water).

-

Filter the solution to remove the resin beads.

-

Freeze the peptide solution and lyophilize to obtain the crude peptide as a dry, fluffy powder.

Analytical Verification of Incorporation and Purity

After synthesis and cleavage, it is essential to verify the product's identity and purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for assessing peptide purity.

-

Principle: The crude peptide mixture is separated based on the hydrophobicity of its components. The target peptide should ideally appear as a single major peak.[8]

-

Typical Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from ~5% to 65% Mobile Phase B over 30 minutes is a good starting point for many peptides.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Purity Calculation: Purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm that the peptide has the correct molecular weight, verifying its identity.[9]

-

Principle: The peptide is ionized (e.g., by Electrospray Ionization, ESI), and its mass-to-charge ratio (m/z) is measured.[10]

-

Procedure: A small sample of the purified peptide from HPLC is directly infused or analyzed via LC-MS.

-

Verification: The experimentally observed molecular weight should match the theoretically calculated molecular weight for the desired peptide sequence. This confirms the successful incorporation of all amino acids, including tyrosine, and the complete removal of all protecting groups.

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient activation/coupling time. 2. Steric hindrance from the growing peptide chain. 3. Poor quality of reagents. | 1. Extend the coupling reaction time by 1-2 hours. 2. Perform a second coupling (recouple) with freshly activated amino acid. 3. Use fresh, high-quality reagents and solvents. |

| Low Purity/Extra Peaks in HPLC | 1. Incomplete deprotection of the Bzl group. 2. Side reactions during cleavage due to insufficient scavengers. 3. Racemization during activation. | 1. Ensure cleavage time and HF concentration are adequate. 2. Increase the amount and variety of scavengers in the cleavage cocktail. 3. Ensure HOBt or an equivalent is used during activation; avoid excessive pre-activation times. |

| Low Cleavage Yield | 1. Incomplete cleavage from the resin. 2. Peptide precipitation or adsorption during workup. | 1. Increase cleavage reaction time or temperature slightly (e.g., 90 min at 0°C). 2. Ensure the peptide is fully dissolved before filtering away the resin. Use different solvents like dilute acetic acid or acetonitrile/water mixtures. |

References

- Benchchem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.

- Sourcing High-Purity Amino Acid Derivatives for Peptide Synthesis. (2026, January 5). Benchchem.

- Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.

- Química Orgánica.org. (n.d.). Peptide synthesis - Acid group protection.

- BOC Sciences. (n.d.). Peptide Analysis Techniques Review.

- Benchchem. (n.d.). The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.

- Agilent Technologies, Inc. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.

- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.

- CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group.

Sources

- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. peptide.com [peptide.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. agilent.com [agilent.com]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. biosynth.com [biosynth.com]

Application Note: The Strategic Role of 2-((2-Aminothiazol-4-yl)-2-methoxyimino)acetic Acid in Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract